N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide
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Overview
Description
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Coupling with Phenyl Group: The oxadiazole intermediate is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Phenoxyacetamide Group: Finally, the phenoxyacetamide group is introduced through an acylation reaction using phenoxyacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H[1,2,4]triazole-3-thiol
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide is unique due to its combination of a furan ring, an oxadiazole ring, and a phenoxyacetamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C20H15N3O4 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H15N3O4/c24-18(13-26-16-8-2-1-3-9-16)21-15-7-4-6-14(12-15)19-22-23-20(27-19)17-10-5-11-25-17/h1-12H,13H2,(H,21,24) |
InChI Key |
FEXAFCKHHNIGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
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